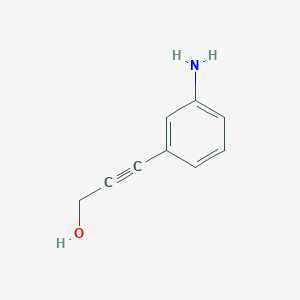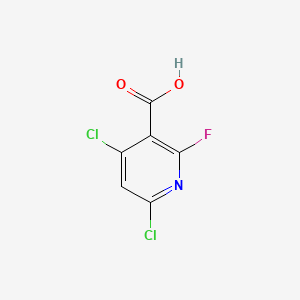
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- is a chemical compound that belongs to the class of organic compounds known as diamines. These compounds are characterized by the presence of two amino groups attached to a carbon chain. The specific structure of this compound includes a pyridine ring substituted with a chlorine atom and a methyl group, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 3-chloro-2-pyridine and 2-methyl-1,2-propanediamine.
Reaction Conditions: The reaction may involve nucleophilic substitution where the amino group of 2-methyl-1,2-propanediamine attacks the chlorinated pyridine ring.
Catalysts and Solvents: Common solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may involve the removal of the chlorine atom or reduction of the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
1,2-Propanediamine: A simpler diamine without the pyridine ring or chlorine substitution.
3-Chloro-2-pyridine: A chlorinated pyridine without the diamine structure.
2-Methyl-1,2-propanediamine: A diamine with a methyl group but without the pyridine ring.
Uniqueness
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- is unique due to the combination of the diamine structure with a chlorinated pyridine ring. This combination can result in distinct chemical properties and reactivity compared to its simpler counterparts.
属性
分子式 |
C9H14ClN3 |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
1-N-(3-chloropyridin-2-yl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C9H14ClN3/c1-9(2,11)6-13-8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChI 键 |
RMTGJYITLMKIFT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CNC1=C(C=CC=N1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



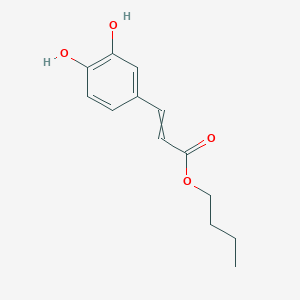
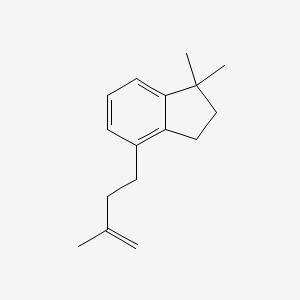
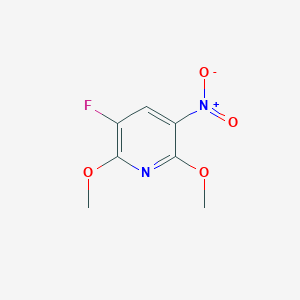
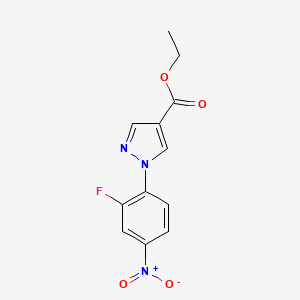
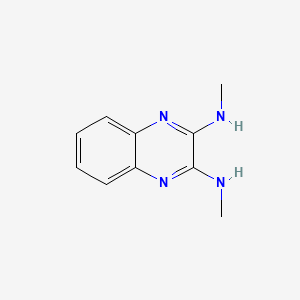
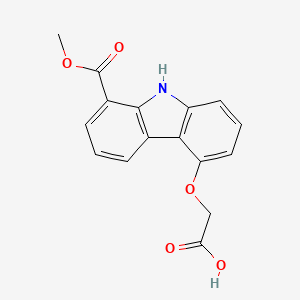
![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
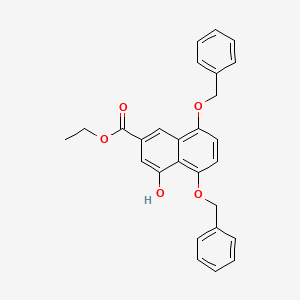

![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)

